N2-Triazole Regiochemistry: Structural Differentiation via Triazole Substitution Pattern
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide bears the triazole ring linked at the N2 position via an ethylene spacer. This N2-substitution pattern is structurally distinct from N1-substituted analogs such as 5-chloro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide (CAS 2034532-89-1), which employs an N1-triazole with a methylene bridge [1]. In CB1 receptor antagonist SAR, N2-symmetrical 1,2,3-triazoles demonstrated superior binding potency relative to N1-unsymmetrical analogues; insertion of a methylene spacer between the triazole core and the carbonyl side chain further modulated in vitro activity [2]. While direct head-to-head binding data for the target compound are not publicly available, the N2-ethylene architecture is consistent with the pharmacophoric pattern associated with enhanced target engagement in triazole carboxamide series [3].
| Evidence Dimension | Triazole substitution regiochemistry and linker architecture |
|---|---|
| Target Compound Data | N2-(2H-1,2,3-triazol-2-yl) with ethylene (-CH₂CH₂-) linker to carboxamide nitrogen |
| Comparator Or Baseline | 5-Chloro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide: N1-triazole with methylene (-CH₂-) linker [1]; N1-unsymmetrical triazole CB1 ligands: reduced potency vs. N2-symmetrical [2] |
| Quantified Difference | Qualitative: N2-symmetrical triazoles more potent than N1-unsymmetrical in CB1 series (exact fold-difference compound-dependent) [2] |
| Conditions | CB1 receptor binding assays; structural comparison |
Why This Matters
The N2-regiochemistry determines the three-dimensional presentation of the triazole and thiophene pharmacophores to biological targets; procurement of the correct regioisomer is critical for SAR consistency.
- [1] Kuujia.com. 5-Chloro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide (CAS 2034532-89-1). Available at: https://www.kuujia.com View Source
- [2] 1,2,3-Triazole derivatives as new cannabinoid CB1 receptor antagonists. InfoNA.pl. N2-substituted symmetrical 1,2,3-triazoles are more potent ligands than unsymmetrical analogues; methylene insertion between core and carbonyl modulates activity. View Source
- [3] Galley, G.; Ghellamallah, C.; Norcross, R.; Pflieger, P. Triazole carboxamides and uses thereof. US Patent US9416127B2, 2016. Triazole carboxamide compounds with affinity for TAAR1 (Ki = 0.4 nM for a representative example in radioligand binding). View Source
